molecular formula C22H15N3O5 B5023267 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide

Katalognummer B5023267
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: CBVQBLMKBZUNQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to selectively target and inhibit the activity of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of protein degradation pathways in cells.

Wirkmechanismus

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide works by selectively inhibiting the activity of the NAE enzyme, which is responsible for the activation of the NEDD8 protein. NEDD8 plays a critical role in the regulation of protein degradation pathways in cells, and its inhibition by this compound leads to the accumulation of proteins that are targeted for degradation. This accumulation ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. Research has shown that the compound can induce cell death in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. This compound has also been shown to inhibit the growth of tumors in animal models, suggesting that it may have potential as a cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide is its selectivity for the NAE enzyme, which makes it a useful tool for studying the role of NEDD8 in protein degradation pathways. However, the compound may have off-target effects that could complicate its use in certain experimental settings. Additionally, the synthesis of this compound can be challenging, which may limit its availability for use in research.

Zukünftige Richtungen

There are several potential future directions for research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is the study of the compound's effects on non-cancer cells, which could provide insights into its broader physiological effects. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anti-cancer effects, which could inform the development of more effective cancer treatments.

Synthesemethoden

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzamide and isoindoline moieties. The process has been optimized to produce the compound in high yields and purity, making it suitable for use in scientific research and drug development.

Wissenschaftliche Forschungsanwendungen

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that the compound can induce cell death in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. This compound has also been shown to inhibit the growth of tumors in animal models, suggesting that it may have potential as a cancer treatment.

Eigenschaften

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5/c1-13-11-16(25(29)30)9-10-19(13)23-20(26)14-5-4-6-15(12-14)24-21(27)17-7-2-3-8-18(17)22(24)28/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVQBLMKBZUNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.